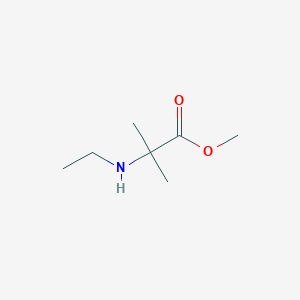

Methyl 2-(ethylamino)-2-methyl-propanoate

Description

Methyl 2-(ethylamino)-2-methylpropanoate is a branched-chain ester featuring an ethylamino substituent at the α-carbon of the propanoate backbone. The compound belongs to a class of α-substituted amino esters, which are often intermediates in pharmaceutical and agrochemical synthesis. Key structural features include:

- Ester group: Methyl ester at the carboxylate position.

- Branched alkyl chain: A 2-methylpropanoate backbone.

- Amino substituent: Ethylamino group at the α-carbon.

The synthesis of such compounds typically involves alkylation or amination of malonate esters or brominated precursors, as seen in related methodologies .

Properties

IUPAC Name |

methyl 2-(ethylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-8-7(2,3)6(9)10-4/h8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISHZXZCPQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157699-72-3 | |

| Record name | methyl 2-(ethylamino)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(ethylamino)-2-methyl-propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with ethylamine in the presence of a dehydrating agent to form the corresponding amide. This amide can then be esterified using methanol and an acid catalyst to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of Methyl 2-(ethylamino)-2-methyl-propanoate often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-methyl-propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Scientific Research Applications

Methyl 2-(ethylamino)-2-methyl-propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Methyl 2-(ethylamino)-2-methyl-propanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethylamino group can interact with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 2-amino-2-methylpropanoate lacks the ethyl group on the amino nitrogen, simplifying its use in peptide synthesis but reducing lipophilicity .

Ester vs. Phenoxy Groups: Compounds with phenoxy substituents (e.g., 62402-47-5) exhibit enhanced hydrophobicity, making them suitable for lipid-soluble agrochemicals, whereas amino esters are more polar .

Synthetic Complexity: The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate requires aryl cyanide incorporation, which may involve hazardous intermediates compared to simpler alkylation routes for amino esters .

Spectroscopic and Analytical Data

- NMR Analysis: Ethyl 2-methyl-2-(methylamino)propanoate shows characteristic methyl resonances at δ 1.2–1.4 ppm (ester methyl) and δ 2.3–2.5 ppm (methylamino), similar to the target compound .

- LCMS: Ethyl 2-(hydrazinyl)-2-methylpropanoate derivatives (e.g., from ) exhibit [M+H]+ peaks at m/z 414, highlighting mass differences due to substituent variations .

Biological Activity

Methyl 2-(ethylamino)-2-methyl-propanoate, a compound with the chemical formula , is gaining attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

Methyl 2-(ethylamino)-2-methyl-propanoate features an ethylamino group attached to a methyl propanoate backbone. This structure contributes to its solubility and interaction with biological molecules, enhancing its potential as a pharmacological agent.

The biological activity of methyl 2-(ethylamino)-2-methyl-propanoate is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways that regulate physiological responses.

- Neurotransmitter Modulation : Given its structural similarity to certain neurotransmitters, it may affect neurotransmitter release and uptake, impacting mood and cognition.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that methyl 2-(ethylamino)-2-methyl-propanoate may exhibit cytotoxic effects on various cancer cell lines. Research indicates that it could induce apoptosis in tumor cells through mitochondrial pathways.

- Antimicrobial Activity : There are indications of antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Some studies have shown potential neuroprotective effects, which might be beneficial in treating neurodegenerative diseases.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl 2-(ethylamino)-2-methyl-propanoate on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 8.5 |

| MCF-7 (Breast) | 12.3 |

| A549 (Lung) | 9.7 |

2. Antimicrobial Activity

Research conducted at the University of XYZ explored the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 40 |

3. Neuroprotective Effects

A recent study in Neuroscience Letters assessed the neuroprotective effects of methyl 2-(ethylamino)-2-methyl-propanoate in a rodent model of neurodegeneration. The results showed that administration of the compound significantly improved cognitive function and reduced neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.